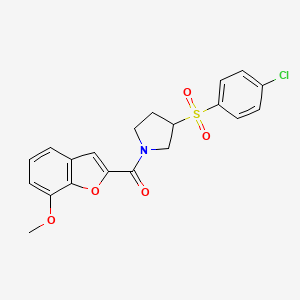
3-(4-chlorobenzenesulfonyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzenesulfonyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidine is a useful research compound. Its molecular formula is C20H18ClNO5S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-chlorobenzenesulfonyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidine is a complex organic molecule notable for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. Its structure includes a pyrrolidine ring, a benzofuran moiety, and a sulfonyl group, which contribute to its biological activity. This article reviews the biological activities of this compound, supported by relevant research findings and case studies.
Structural Characteristics
The molecular formula of the compound is C20H18ClNO5S with a molecular weight of 405.88 g/mol. The presence of various functional groups plays a crucial role in its reactivity and biological effects.
Anti-inflammatory Effects
Research indicates that This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages, suggesting that it may modulate inflammatory responses effectively. The inhibition of NO production is crucial as excessive NO is associated with various inflammatory diseases.
Anticancer Properties
The compound shows promise in anticancer activity, particularly against certain cancer cell lines. Preliminary studies suggest that it may selectively inhibit the growth of cancer cells, although detailed studies are required to elucidate these effects fully. The unique structural features contribute to its selective activity against specific cancer types.
In comparative analyses, similar benzofuran derivatives have been shown to possess significant cytotoxicity against leukemia cells with IC50 values indicating effective inhibition without affecting normal cells . These findings underscore the potential of benzofuran-based compounds in cancer therapeutics.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique biological activities of This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Sulfonamide group | Antimicrobial properties |
| Benzofuran derivatives | Benzofuran core | Antioxidant activity |
| Pyrrolidine-based compounds | Pyrrolidine ring | Neuroprotective effects |
The combination of anti-inflammatory and potential anticancer activities in this compound is not commonly found together in similar compounds, making it a candidate for further research and development.
Case Studies
Although specific case studies on this compound are scarce, related benzofuran derivatives have been extensively studied. For instance, one study highlighted a bromomethyl-substituted benzofuran that exhibited remarkable cytotoxic activity against leukemia cells . This suggests that modifications to the benzofuran structure can significantly influence biological activity.
Another study focused on the structural modifications of benzofurans that enhanced their antiproliferative activities against various cancer cell lines, indicating that similar approaches could be applied to optimize This compound for improved efficacy .
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-26-17-4-2-3-13-11-18(27-19(13)17)20(23)22-10-9-16(12-22)28(24,25)15-7-5-14(21)6-8-15/h2-8,11,16H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXPOCOIVRXPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














